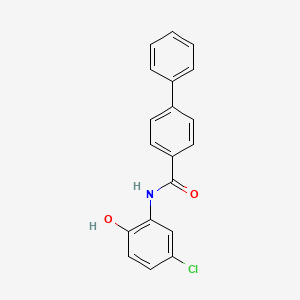
1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine, also known as 4-MeO-PCP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s and has gained popularity in recent years due to its potent effects and unique properties.
作用機序
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves its binding to the NMDA receptor, which leads to the inhibition of glutamate activity. This results in a decrease in the excitability of neurons and a reduction in the transmission of signals in the brain. This mechanism is similar to that of other dissociative drugs such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine include alterations in neurotransmitter levels, changes in brain activity, and changes in behavior. It has been found to cause sedation, anesthesia, and dissociation in animal models. It has also been shown to have analgesic properties and to affect learning and memory processes.
実験室実験の利点と制限
One of the advantages of using 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine in lab experiments is its potency and selectivity for the NMDA receptor. This allows for precise investigation of the receptor's function and potential therapeutic effects. However, one of the limitations is its potential for abuse and the need for strict safety protocols when handling the substance.
将来の方向性
For research on 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine include investigating its potential therapeutic effects for psychiatric disorders, as well as its potential for abuse and addiction. Further studies are also needed to explore its effects on different brain regions and to investigate its interactions with other neurotransmitter systems.
In conclusion, 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a synthetic dissociative drug that has been widely used in scientific research studies. Its potent effects and unique properties make it a valuable tool for investigating the central nervous system. Further research is needed to fully understand its potential therapeutic effects and limitations.
合成法
The synthesis of 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves the reaction of 1-(2,3-dimethoxyphenyl)-2-(4-methylcyclohexyl)ethanone with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to be a potent NMDA receptor antagonist, which means that it can block the activity of glutamate at these receptors. This property has been investigated in relation to its potential therapeutic effects for conditions such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-7-9-18(10-8-16)22-13-11-21(12-14-22)15-17-5-4-6-19(23-2)20(17)24-3/h4-6,16,18H,7-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYOGWMHNDOBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-bromo-4-chlorophenoxy)acetyl]morpholine](/img/structure/B5855405.png)

![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)

![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)

![4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5855442.png)
![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5855459.png)
![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)
